5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzoic acid and N-methyl-N-phenylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 5-fluoro-2-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of N-methyl-N-phenylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-fluoro-2-formyl-N-methyl-N-phenylbenzamide, while reduction of the carbonyl group can produce 5-fluoro-2-methoxy-N-methyl-N-phenylamine.
Scientific Research Applications
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but with a bromine atom instead of a methoxy group.
N-(4-(2,2-Dicyano-1-hydroxyethenyl)benzyl)-5-fluoro-2-methoxybenzamide: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
5-Fluoro-2-methoxy-N-methyl-N-phenylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(12-6-4-3-5-7-12)15(18)13-10-11(16)8-9-14(13)19-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTXFXOUAZVGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.